molecular formula C17H19ClN2O5S3 B3009027 8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 898453-22-0

8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No. B3009027
CAS RN: 898453-22-0
M. Wt: 462.98
InChI Key: LPJQKTWSPBSDSL-UHFFFAOYSA-N
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Description

8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, also known as CTSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. CTSB is a spirocyclic compound that contains both sulfonamide and oxadiazole functional groups. It has been found to possess a range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : This compound is synthesized using precursors like 1-Aroyl-2-styrylsulfonylethene, leading to key intermediates for the formation of various sulfur-containing spiro compounds, including diazaspiro[4.5]decane derivatives (Reddy, Babu, & Padmavathi, 2001). Similarly, condensation reactions with compounds like urea, hydrazine hydrate, and hydroxylamine hydrochloride have been utilized in the synthesis of novel sulfur-containing spiro compounds (Reddy, Padmavathi, Seenaiah, & Padmaja, 1993).

  • Crystallographic Analysis : Studies involving crystallographic analysis of spirohydantoin derivatives, which include diazaspiro[4.5]decane compounds, have provided insights into their molecular structure, crystal structure, and supramolecular arrangements (Graus, Casabona, Uriel, Cativiela, & Serrano, 2010).

  • Stereochemistry Control : Research has shown that stereochemically controlled synthesis of diazaspiro[4.5]decane derivatives can be achieved, focusing on the controlled creation of single enantiomers and diastereoisomers (Eames, Heras, Jones, & Warren, 1996).

Structural and Conformational Studies

  • NMR Analysis : The relative configuration of diazaspiro[4.5]decane derivatives has been determined using NMR techniques, providing critical data on their stereochemistry and conformational preferences (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).

  • Crystal Packing Analysis : Research has delved into the crystal packing and molecular interactions of diazaspiro[4.5]decane derivatives, giving insights into their stability and potential applications (Lazić et al., 2022).

Chemical Reactions and Properties

  • Reactivity in Chemical Reactions : Studies have explored the reactivity of spiro compounds like 8-oxa-1,4-dithiaspiro[4.5]decane-7,9-dione in specific chemical reactions, revealing their potential in synthetic chemistry (Rashevskii et al., 2020).

  • Synthetic Applications : Synthesis pathways for creating spiro compounds, including those similar to 8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane, have been developed, highlighting their potential in producing biologically active compounds (Ogurtsov & Rakitin, 2020).

properties

IUPAC Name

8-(4-chlorophenyl)sulfonyl-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O5S3/c18-14-3-5-15(6-4-14)27(21,22)19-9-7-17(8-10-19)20(11-12-25-17)28(23,24)16-2-1-13-26-16/h1-6,13H,7-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJQKTWSPBSDSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(4-Chlorophenyl)sulfonyl-4-(2-thienylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

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